

# A Comparative Review of the Subjective Effects of Methallylescaline and Allylescaline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methallylescaline*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the subjective effects, pharmacology, and pharmacokinetics of two structurally related psychedelic phenethylamines: **Methallylescaline** (MAL) and allylescaline (AL). The information presented is intended for a scientific audience and is supported by available experimental data and anecdotal reports.

## Introduction

**Methallylescaline** (4-methylallyloxy-3,5-dimethoxyphenethylamine) and allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) are synthetic analogues of mescaline.<sup>[1][2]</sup> Both compounds are known to produce psychedelic effects, primarily through their action as agonists at the serotonin 5-HT<sub>2A</sub> receptor.<sup>[2][3]</sup> While sharing a common structural backbone, the subtle difference in their 4-position substituent—a methallyl group in MAL versus an allyl group in AL—is believed to account for variations in their subjective effects, potency, and duration. This review aims to collate and compare the available data on these two compounds to inform research and drug development.

## Subjective Effects: A Qualitative Comparison

Based on user-reported experiences, both **Methallylescaline** and allylescaline produce a range of subjective effects typical of serotonergic psychedelics. However, there appear to be discernible differences in the character and intensity of these effects.

**Methallylescaline** (MAL) is often described as producing a more immersive and visually intense experience compared to allylescaline.[4] Users frequently report significant closed-eye and open-eye visuals, including geometric patterns, color enhancement, and dream-like states.[5] The cognitive effects are characterized by introspection and a "classic" psychedelic headspace.[6] A notable feature of MAL is a pronounced body load, which can include nausea, muscle tension, and a feeling of overstimulation, particularly at higher doses.[7][8] The onset of effects is typically within 20-60 minutes, with the peak lasting 3-5 hours and the total duration being 6-12 hours.[5]

Allylescaline (AL) is generally considered to be less visual and more physically stimulating than MAL.[4] While visual effects such as color enhancement and tracers are present, they are often reported as being less prominent than the physical and entactogenic effects.[9] Users often describe a significant body high characterized by warmth, tingling, and euphoria, sometimes compared to a milder version of MDMA.[9][10] The experience is often described as being more clear-headed and sociable compared to more introspective psychedelics.[11] The onset of effects for allylescaline is reported to be between 45 and 240 minutes, with a total duration of 8 to 12 hours.[12]

## Pharmacological Profile

Both **Methallylescaline** and allylescaline are understood to exert their primary psychedelic effects through agonism at the 5-HT<sub>2A</sub> receptor.[2][3] However, a detailed, direct comparison of their in vitro receptor binding affinities is hampered by a lack of publicly available data for allylescaline.

## Receptor Binding Affinities

Quantitative data on the receptor binding profile of **Methallylescaline** is available from in vitro studies. The table below summarizes the binding affinities (K<sub>i</sub>) of MAL at various serotonin receptors. Unfortunately, directly comparable data for allylescaline from the same studies are not available, representing a significant data gap in the scientific literature.

Receptor	Methallylescaline (MAL) Ki (nM)	Allylescaline (AL) Ki (nM)
5-HT1A	1600	Data not available
5-HT2A	150	Data not available
5-HT2B	4300	Data not available
5-HT2C	1200	Data not available

Data for **Methallylescaline** from Luethi et al., 2021.

## In Vivo Studies

In vivo studies in animal models, such as the head-twitch response (HTR) in rodents, are often used as a behavioral proxy for psychedelic potential in humans. While the methodology for HTR studies is well-established, specific ED50 values (the dose required to produce a half-maximal response) for **Methallylescaline** and allylescaline are not readily available in the reviewed literature. Similarly, drug discrimination studies, which can assess the subjective similarity of a compound to a known psychedelic, have not been reported for either MAL or AL.

## Pharmacokinetics and Metabolism

The metabolic fate of a compound significantly influences its duration and profile of effects. In vitro studies have shed light on the metabolism of **Methallylescaline**.

## In Vitro Metabolism of Methallylescaline

A study utilizing human liver microsomes identified several metabolites of MAL, primarily formed through hydroxylation. The cytochrome P450 (CYP) enzymes responsible for this metabolism were identified as CYP2D6, CYP2J2, CYP1A2, and CYP3A4.<sup>[1]</sup> This information is crucial for understanding potential drug-drug interactions and individual variations in response based on genetic polymorphisms in these enzymes.

Metabolite	Biotransformation
M1-M3	Hydroxylation
M4	Dihydroxylation

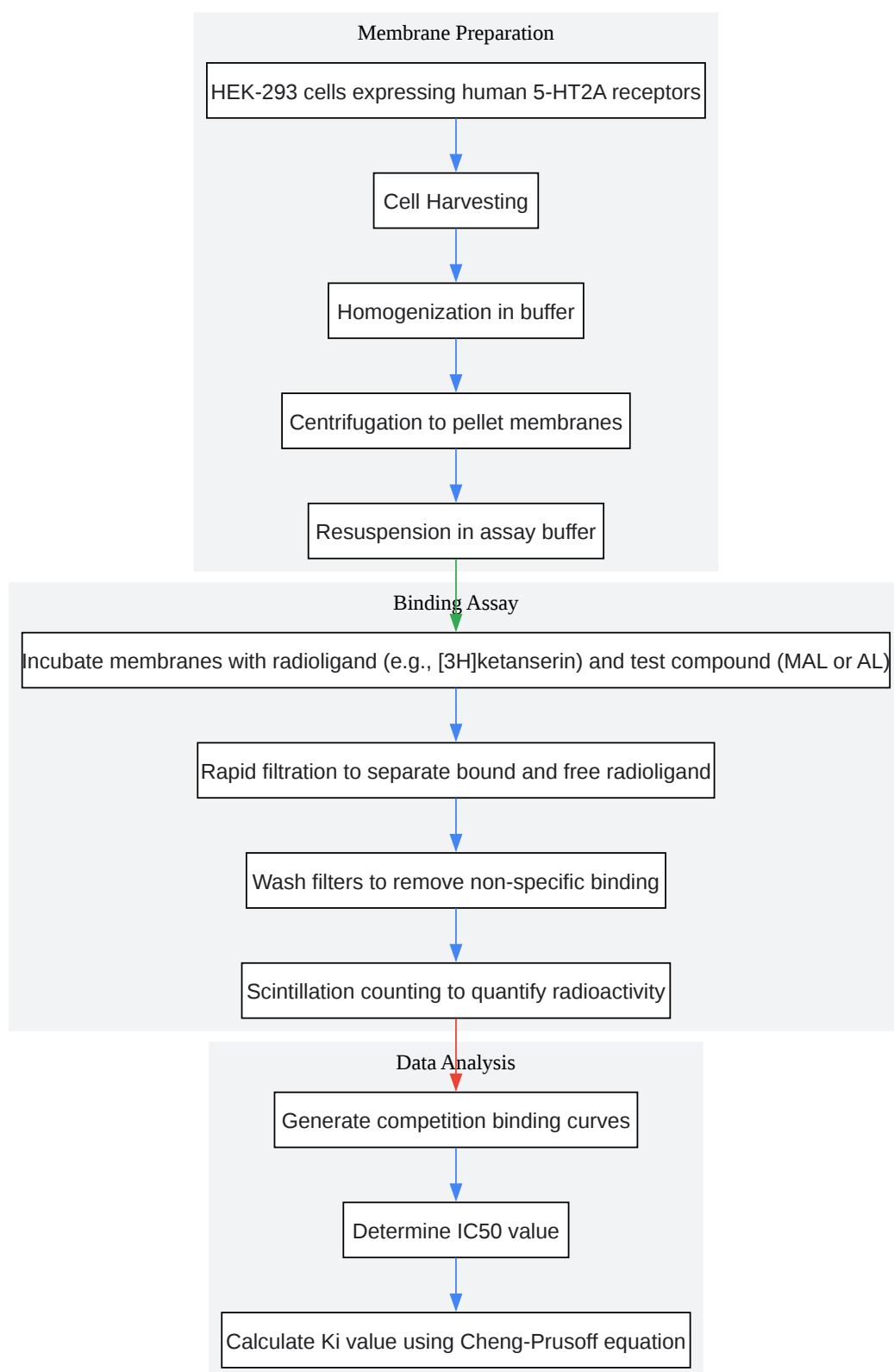
Data from Kim et al., 2018.

Detailed in vitro metabolism data for allylescaline is not currently available in the scientific literature, preventing a direct comparison of their metabolic pathways.

## Experimental Protocols

### Radioligand Binding Assay for 5-HT<sub>2A</sub> Receptor Affinity

The following provides a generalized methodology for determining the binding affinity of a compound at the 5-HT<sub>2A</sub> receptor, a key experiment in characterizing psychedelic potential.

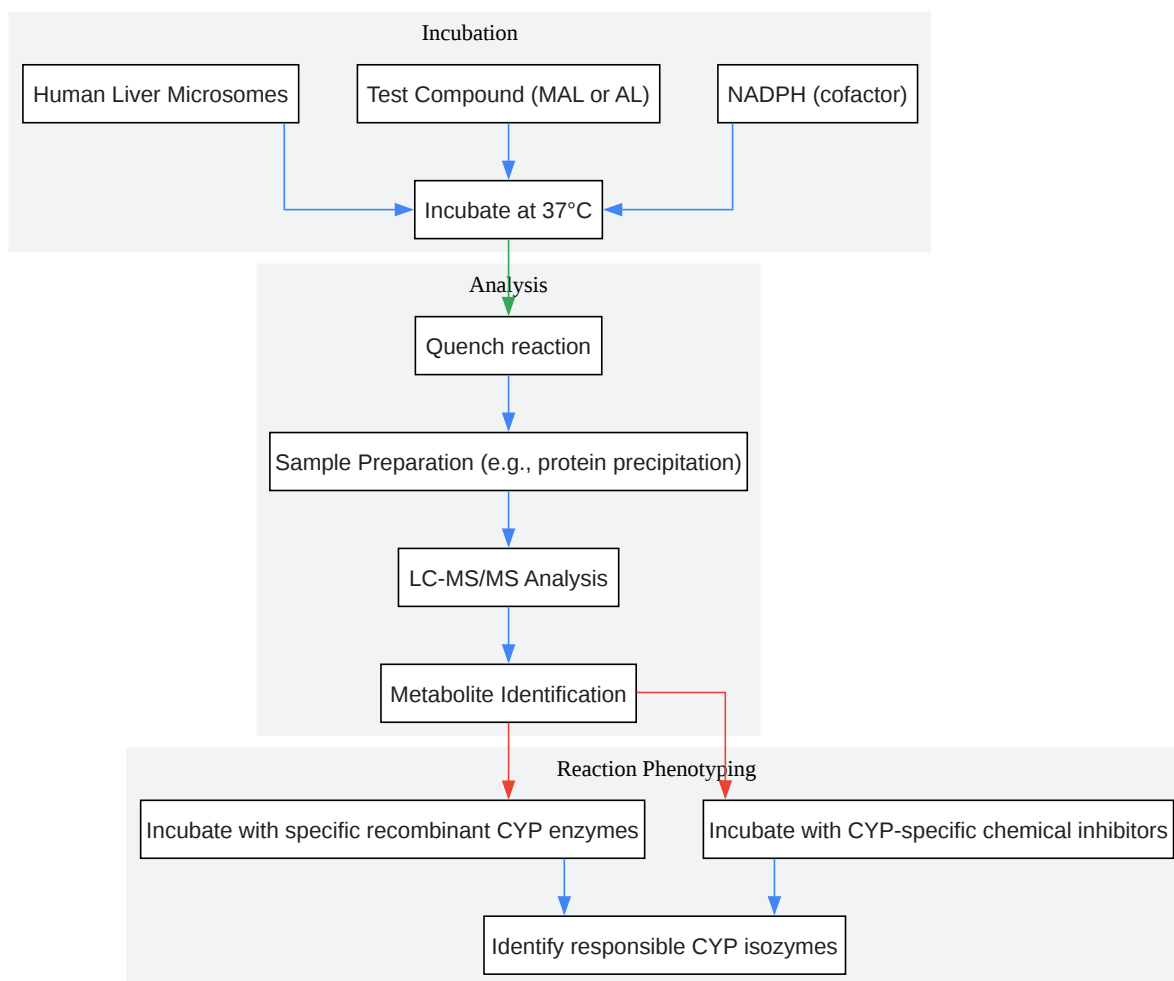


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Workflow for a radioligand binding assay.

## In Vitro Metabolism Study Using Human Liver Microsomes

This workflow outlines a typical experiment to identify the metabolic pathways and enzymes involved in the biotransformation of a new chemical entity.



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Workflow for an in vitro metabolism study.

## Conclusion

**Methallylescaline** and allylescaline are two closely related psychedelic phenethylamines with distinct subjective profiles. MAL appears to be more visually and cognitively psychoactive, often accompanied by a significant body load. In contrast, AL is reported to be more physically stimulating and entactogenic, with less pronounced visual effects.

The pharmacological understanding of these differences is currently limited by the lack of comprehensive, directly comparable in vitro and in vivo data, particularly for allylescaline. While the primary mechanism of action for both is likely 5-HT<sub>2A</sub> receptor agonism, the nuanced differences in their interactions with this and other receptors, as well as their metabolic pathways, remain to be fully elucidated. Further research, including head-to-head in vitro binding and functional assays, and in vivo studies in animal models, is necessary to build a more complete picture of the comparative pharmacology of these two compounds. Such data will be invaluable for understanding the structure-activity relationships of psychedelic phenethylamines and for the potential development of novel therapeutic agents.

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- To cite this document: BenchChem. [A Comparative Review of the Subjective Effects of Methallylescaline and Allylescaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12331354#a-comparative-review-of-the-subjective-effects-of-methallylescaline-and-allylescaline]

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